![molecular formula C15H17N B6303292 2-Benzyl-5-(3-butenyl)-1H-pyrrole CAS No. 2098260-56-9](/img/structure/B6303292.png)
2-Benzyl-5-(3-butenyl)-1H-pyrrole
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Overview
Description
2-Benzyl-5-(3-butenyl)-1H-pyrrole (2-B5BP) is an organic compound with a unique structure, consisting of a benzyl group and a 3-butenyl group connected to a pyrrole ring. This compound has been the subject of considerable scientific research due to its potential applications in various fields, such as biochemistry and pharmaceuticals.
Scientific Research Applications
2-Benzyl-5-(3-butenyl)-1H-pyrrole has been studied extensively for its potential applications in various scientific fields. In biochemistry, 2-Benzyl-5-(3-butenyl)-1H-pyrrole has been used to study the mechanism of action of enzymes, such as cytochrome P450, and to investigate the structure-function relationships of proteins. In pharmaceuticals, 2-Benzyl-5-(3-butenyl)-1H-pyrrole has been used to study the metabolism of drugs, as well as to investigate the potential therapeutic effects of new drug candidates. In addition, 2-Benzyl-5-(3-butenyl)-1H-pyrrole has been used in the synthesis of a variety of other organic compounds, such as 5-methyl-2-benzyl-1H-pyrrole and 2-benzyl-3-butenyl-1H-pyrrole.
Mechanism of Action
The exact mechanism of action of 2-Benzyl-5-(3-butenyl)-1H-pyrrole is not yet fully understood. However, it is believed that the compound interacts with enzymes, such as cytochrome P450, to facilitate the metabolism of drugs. In addition, it is thought that 2-Benzyl-5-(3-butenyl)-1H-pyrrole can interact with proteins to modify their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Benzyl-5-(3-butenyl)-1H-pyrrole have not been extensively studied. However, it is believed that the compound can interact with enzymes, such as cytochrome P450, to facilitate the metabolism of drugs. In addition, it is thought that 2-Benzyl-5-(3-butenyl)-1H-pyrrole can interact with proteins to modify their structure and function.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Benzyl-5-(3-butenyl)-1H-pyrrole in lab experiments include its availability and ease of synthesis. In addition, 2-Benzyl-5-(3-butenyl)-1H-pyrrole has been used extensively in biochemistry and pharmaceutical research, making it a useful tool for studying the mechanisms of action of enzymes and proteins. The main limitation of 2-Benzyl-5-(3-butenyl)-1H-pyrrole is that its exact mechanism of action is not yet fully understood, making it difficult to predict the effects of the compound on biochemical and physiological processes.
Future Directions
The potential future directions for research on 2-Benzyl-5-(3-butenyl)-1H-pyrrole include a more thorough investigation of its mechanism of action, as well as the development of new synthesis methods. In addition, further research could be conducted to explore the potential therapeutic effects of 2-Benzyl-5-(3-butenyl)-1H-pyrrole, as well as its potential applications in the synthesis of other organic compounds. Finally, further research could be conducted to investigate the biochemical and physiological effects of 2-Benzyl-5-(3-butenyl)-1H-pyrrole and its potential uses in drug metabolism.
Synthesis Methods
2-Benzyl-5-(3-butenyl)-1H-pyrrole can be synthesized by a variety of methods. The most common route is the three-step synthesis of 2-Benzyl-5-(3-butenyl)-1H-pyrrole from 2-bromobenzyl bromide, 3-buten-2-one, and sodium acetate. First, the 2-bromobenzyl bromide is reacted with 3-buten-2-one in the presence of sodium acetate to form 2-benzyl-5-(3-butenyl)-1H-pyrrole. The reaction is carried out at a temperature of 70°C and in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds in a stereospecific manner, with the formation of a single isomer of 2-Benzyl-5-(3-butenyl)-1H-pyrrole. The reaction is complete in approximately 4 hours, and yields a product with a purity of greater than 95%.
properties
IUPAC Name |
2-benzyl-5-but-3-enyl-1H-pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-2-3-9-14-10-11-15(16-14)12-13-7-5-4-6-8-13/h2,4-8,10-11,16H,1,3,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEFLMZSFRIQTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=C(N1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-(3-butenyl)-1H-pyrrole |
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